![molecular formula C22H27N5O2 B2579110 2-cyclopentyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide CAS No. 922088-37-7](/img/structure/B2579110.png)
2-cyclopentyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide
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Description
2-cyclopentyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C22H27N5O2 and its molecular weight is 393.491. The purity is usually 95%.
BenchChem offers high-quality 2-cyclopentyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopentyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Pyrazolo[3,4-d]pyrimidines are well-known for their anticancer properties. They function by inhibiting eukaryotic protein kinases, which play a crucial role in cell signaling and proliferation. These compounds have shown promise in cancer therapy due to their ability to target specific kinases involved in tumor growth and metastasis .
Staphylococcus aureus (S. aureus): This bacterium is responsible for various infections, including skin and soft tissue infections, pneumonia, and sepsis. Pyrazolo[3,4-d]pyrimidines have been investigated for their inhibitory effects against S. aureus .
Escherichia coli (E. coli): E. coli is a common cause of urinary tract infections and gastrointestinal illnesses. The compound’s activity against E. coli is also relevant for potential therapeutic applications .
Combination with Antibiotics: Researchers have explored the interaction of pyrazolo[3,4-d]pyrimidines with clinically used antibiotics such as ampicillin and kanamycin. These dual-active compounds could potentially enhance the effectiveness of antibiotic treatment while inhibiting bacterial growth .
Clinical Implications
The dual activity of pyrazolo[3,4-d]pyrimidines—anticancer and antimicrobial—holds promise for cancer patients. During cancer therapy, patients are often vulnerable to bacterial infections. Developing kinase inhibitors that also combat bacterial pathogens could improve patient outcomes by addressing both cancer and infection risks .
properties
IUPAC Name |
2-cyclopentyl-N-[2-[5-[(4-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O2/c1-16-6-8-18(9-7-16)14-26-15-24-21-19(22(26)29)13-25-27(21)11-10-23-20(28)12-17-4-2-3-5-17/h6-9,13,15,17H,2-5,10-12,14H2,1H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWSBAGLRUJDSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)CC4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyclopentyl-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide |
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